ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a nitrophenyl group, an ethyl ester, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of 4-nitrobenzaldehyde with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Reduction: Ethyl 2-{[(E)-(4-aminophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.
Scientific Research Applications
Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure and functional groups. For example, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 2-{[(E)-(2-chloro-4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a chloro substituent instead of a nitro group.
Ethyl 2-{[(E)-(4-aminophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methoxy group instead of a nitro group.
These compounds share a common benzothiophene core but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O4S/c1-2-24-18(21)16-14-5-3-4-6-15(14)25-17(16)19-11-12-7-9-13(10-8-12)20(22)23/h7-11H,2-6H2,1H3/b19-11+ |
InChI Key |
HSALOSWBFWRGFT-YBFXNURJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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